molecular formula C27H28N2O4 B14139218 6-(benzyloxy)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 919750-25-7

6-(benzyloxy)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B14139218
CAS No.: 919750-25-7
M. Wt: 444.5 g/mol
InChI Key: YJPJKPJLMJPSCZ-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that belongs to the beta-carboline family. This compound is characterized by its unique structure, which includes a benzyloxy group and a trimethoxyphenyl group. Beta-carbolines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multiple steps. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core. The benzyloxy and trimethoxyphenyl groups are introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-beta-carbolines.

    Substitution: The benzyloxy and trimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted beta-carbolines, which can have different biological activities and properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with known psychoactive properties.

    Harmaline: Similar in structure but with different biological effects.

    Tetrahydroharmine: A reduced form of harmine with unique properties.

Uniqueness

6-(Benzyloxy)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, may enhance its interactions with certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

919750-25-7

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

6-phenylmethoxy-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C27H28N2O4/c1-30-23-13-18(14-24(31-2)27(23)32-3)25-26-20(11-12-28-25)21-15-19(9-10-22(21)29-26)33-16-17-7-5-4-6-8-17/h4-10,13-15,25,28-29H,11-12,16H2,1-3H3

InChI Key

YJPJKPJLMJPSCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OCC5=CC=CC=C5

Origin of Product

United States

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